PqsD Inhibitory Activity: Isomer Comparison
In a direct head-to-head biochemical assay, the 3-pyridyl isomer (compound 66) demonstrated an IC50 of 11.7 ± 2.1 µM (10 min preincubation) and 1.7 ± 0.1 µM (30 min preincubation) against recombinant PqsD [1]. This potency is intermediate between the 2-pyridyl isomer (compound 65: IC50 6.7 ± 1.2 µM [10 min], 1.2 ± 0.1 µM [30 min]) and the 4-pyridyl isomer (compound 67: IC50 6.8 ± 1.4 µM [10 min], 2.2 ± 0.1 µM [30 min]) [1]. The data reveal a distinct rank order of potency under prolonged preincubation conditions: 2-pyridyl > 3-pyridyl > 4-pyridyl.
| Evidence Dimension | In vitro PqsD enzyme inhibition |
|---|---|
| Target Compound Data | IC50 (10 min): 11.7 ± 2.1 µM; IC50 (30 min): 1.7 ± 0.1 µM |
| Comparator Or Baseline | 2-Pyridyl isomer (compound 65): IC50 (10 min): 6.7 ± 1.2 µM; IC50 (30 min): 1.2 ± 0.1 µM. 4-Pyridyl isomer (compound 67): IC50 (10 min): 6.8 ± 1.4 µM; IC50 (30 min): 2.2 ± 0.1 µM. |
| Quantified Difference | 3-Pyridyl is 1.7-fold less potent than 2-pyridyl after 10 min, but only 1.4-fold less potent after 30 min; it is 1.3-fold more potent than 4-pyridyl after 30 min. |
| Conditions | Recombinant P. aeruginosa PqsD, anthraniloyl-CoA (5 µM), β-ketodecanoic acid (70 µM), 10 min or 30 min preincubation followed by 40 min reaction. |
Why This Matters
The intermediate potency profile of the 3-pyridyl isomer provides a valuable reference point for SAR studies, enabling researchers to fine-tune inhibitor properties by understanding positional effects on enzyme binding kinetics.
- [1] Storz, M. P., Allegretta, G., Kirsch, B., Empting, M., & Hartmann, R. W. (2014). From in vitro to in cellulo: structure-activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 12(32), 6094–6104. View Source
